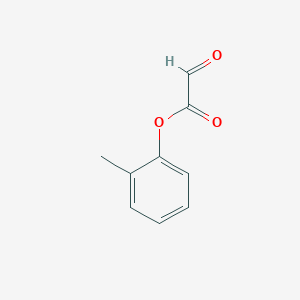

2-Methylphenyl oxoacetate

Description

Structure

3D Structure

Properties

CAS No. |

127303-90-6 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2-methylphenyl) 2-oxoacetate |

InChI |

InChI=1S/C9H8O3/c1-7-4-2-3-5-8(7)12-9(11)6-10/h2-6H,1H3 |

InChI Key |

BNSQXASHMJFAIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylphenyl Oxoacetate and Derivatives

Established Reaction Pathways for Core Structure Formation

The construction of the 2-methylphenyl oxoacetate scaffold can be achieved through several distinct and reliable chemical strategies. These methods leverage fundamental organic reactions, including electrophilic aromatic substitution, oxidation, and organometallic chemistry, to efficiently generate the target α-keto ester.

Friedel-Crafts acylation represents a primary condensation pathway for synthesizing aryl keto esters. This method involves the electrophilic acylation of an activated aromatic ring with an appropriate oxalyl derivative. In the context of this compound, toluene (B28343) serves as the aromatic substrate, reacting with an acylating agent like ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich toluene ring. A critical consideration in this synthesis is regioselectivity. The methyl group of toluene is an ortho, para-director, meaning substitution can occur at the 2-position or the 4-position. Consequently, the reaction yields a mixture of the desired this compound and its isomer, 4-methylphenyl oxoacetate. The separation of these isomers, often accomplished by fractional distillation or column chromatography, is a necessary subsequent step to isolate the pure 2-methylphenyl product.

Table 1: Friedel-Crafts Acylation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Typical Solvent | Key Outcome |

|---|

The oxidation of α-hydroxy esters provides a highly effective and controlled route to α-keto esters. This strategy begins with a precursor molecule, such as ethyl 2-hydroxy-2-(2-methylphenyl)acetate, which is then subjected to a suitable oxidizing agent. The choice of oxidant is crucial and depends on factors like substrate tolerance, desired yield, and reaction scale.

Several modern oxidation protocols are well-suited for this transformation:

Swern Oxidation: This method utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. It is known for its high efficiency and mild conditions, minimizing over-oxidation.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that allows for the smooth oxidation of alcohols to ketones under neutral, room-temperature conditions, offering significant operational simplicity.

TEMPO-Catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (e.g., sodium hypochlorite) presents a greener and more atom-economical alternative for large-scale synthesis.

Table 2: Comparison of Oxidative Methods for α-Keto Ester Formation

| Method | Oxidizing Agent(s) | Typical Conditions | Advantages & Disadvantages |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to RT, Anhydrous | Adv: High yields, mild. Disadv: Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct. |

| DMP Oxidation | Dess-Martin Periodinane | Room Temperature, Anhydrous | Adv: Operationally simple, neutral conditions. Disadv: Reagent is expensive and potentially explosive under shock. |

| TEMPO Catalysis | TEMPO (cat.), Sodium Hypochlorite (NaOCl) | 0 °C to RT, Biphasic (e.g., CH₂Cl₂/H₂O) | Adv: Catalytic, suitable for scale-up. Disadv: May require careful pH control to prevent side reactions. |

Organometallic routes, particularly those involving Grignard reagents, offer a direct and powerful method for C-C bond formation. The synthesis of this compound can be accomplished by reacting an o-tolyl Grignard reagent with a suitable dialkyl oxalate (B1200264), such as diethyl oxalate.

The synthesis is a two-step process:

Grignard Reagent Formation: 2-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to generate 2-methylphenylmagnesium bromide.

Acylation: The freshly prepared Grignard reagent is added slowly to a solution of diethyl oxalate at low temperature. The nucleophilic Grignard reagent selectively adds once to one of the ester carbonyls. The resulting tetrahedral intermediate is relatively stable at low temperatures, preventing a second addition which would lead to a tertiary alcohol. An acidic workup protonates the intermediate, which then collapses to yield the final this compound product.

Table 3: Grignard Synthesis of this compound

| Step | Reagents | Solvent | Purpose |

|---|---|---|---|

| 1. Grignard Formation | 2-Bromotoluene, Magnesium (Mg) | Tetrahydrofuran (B95107) (THF) or Diethyl Ether | To generate the nucleophilic 2-methylphenylmagnesium bromide. |

| 2. Acylation & Workup | Diethyl oxalate; followed by aqueous acid (e.g., HCl, NH₄Cl) | Tetrahydrofuran (THF) or Diethyl Ether | Nucleophilic addition to the oxalate ester, followed by protonation and collapse to form the α-keto ester. |

Strategies for Further Derivatization and Functionalization

The dual functionality of this compound makes it an excellent substrate for further chemical modification. The ketone carbonyl is a prime site for nucleophilic addition and condensation reactions, while the aromatic ring can undergo electrophilic substitution.

The ketone functionality of this compound readily undergoes condensation with hydroxylamine (B1172632) or its salts to form oxime derivatives. This reaction is a standard method for converting a ketone into a C=N bond, yielding a product known as ethyl 2-(hydroxyimino)-2-(2-methylphenyl)acetate.

The reaction is typically performed by treating the α-keto ester with hydroxylamine hydrochloride in a protic solvent like ethanol (B145695). A weak base, such as sodium acetate (B1210297) or pyridine, is often added to neutralize the liberated HCl and drive the reaction to completion. The resulting oxime can exist as a mixture of (E) and (Z) stereoisomers, with the ratio often dependent on the specific reaction conditions and steric factors.

Table 4: Synthesis of this compound Oxime

| Reagent | Catalyst/Additive | Solvent | Product |

|---|

The aromatic ring of this compound can be functionalized via electrophilic halogenation. In the case of bromination, the regiochemical outcome is dictated by the competing electronic effects of the two substituents on the ring.

Methyl Group (-CH₃): An activating, ortho, para-directing group.

Oxoacetate Group (-COCO₂Et): A strongly deactivating, meta-directing group.

When subjected to bromination with bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃), the substitution pattern is a result of these competing influences. The positions ortho and para to the activating methyl group are electronically favored. However, the position ortho to the methyl group (C3) is sterically hindered by the adjacent bulky oxoacetate group. The position para to the methyl group (C5) is both electronically activated and sterically accessible, making it the most probable site for substitution. Therefore, the reaction is expected to predominantly yield ethyl 2-(5-bromo-2-methylphenyl)-2-oxoacetate.

Table 5: Electrophilic Bromination of this compound

| Brominating Agent | Catalyst | Predicted Major Isomer | Rationale for Regioselectivity |

|---|

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a cornerstone in the synthesis of this compound and its derivatives. This class of reactions involves an electron-rich nucleophile attacking an electrophilic center, leading to the displacement of a leaving group. masterorganicchemistry.comlabster.com In the context of α-keto esters, the most common strategy is nucleophilic acyl substitution, where a nucleophile reacts with an activated carboxylic acid derivative, such as an acyl chloride.

A prevalent method for synthesizing derivatives like ethyl (2-methylphenyl)aminoacetate involves the condensation of 2-methylaniline (o-toluidine) with ethyl oxalyl chloride. vulcanchem.com This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct. Anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (THF) are commonly employed to ensure the reaction proceeds efficiently. vulcanchem.com

The general reaction scheme is as follows: 2-Methylaniline + Ethyl Oxalyl Chloride → Ethyl (2-methylphenyl)aminoacetate + HCl

Key parameters for this type of synthesis have been optimized to maximize yield, as detailed in the table below.

| Parameter | Optimal Condition | Result | Reference |

| Solvent | Dichloromethane | High Yield (85-90%) | vulcanchem.com |

| Base | Triethylamine | Neutralizes HCl byproduct | vulcanchem.com |

| Temperature | 0-5°C (initial), then room temp. | Controlled reaction rate | vulcanchem.com |

| Reaction Time | 4-6 hours | Completion of reaction | vulcanchem.com |

This methodology is not limited to anilines. Other nucleophiles, such as alcohols, can be used to synthesize the parent this compound esters. For instance, the reaction of o-tolylmagnesium bromide with diethyl oxalate, or the reaction of 2-methylbenzoyl chloride with an appropriate cyanide source followed by alcoholysis, represents alternative nucleophilic pathways. The versatility of nucleophilic substitution allows for the introduction of various functional groups, leading to a wide array of derivatives.

Hydrolytic and Transesterification Processes

Hydrolysis and transesterification are fundamental transformations for modifying the ester functionality of this compound.

Hydrolysis: The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-methylphenyl)-2-oxoacetic acid. vulcanchem.com This process involves the nucleophilic attack of water on the ester's carbonyl carbon. The resulting carboxylic acid is a valuable intermediate, as the acid moiety can participate in further reactions such as condensation and decarboxylation. vulcanchem.com

Transesterification: This process involves exchanging the alkoxy group of the ester with a different alcohol, a reaction often catalyzed by an acid or a base. wikipedia.org For example, methyl 2-(2-methylphenyl)-2-oxoacetate can be converted to ethyl 2-(2-methylphenyl)-2-oxoacetate by reacting it with an excess of ethanol in the presence of a catalyst. The equilibrium of the reaction can be shifted towards the desired product by removing the alcohol generated as a byproduct (in this case, methanol). wikipedia.org This method is particularly useful for synthesizing a library of different ester derivatives from a common precursor, which is valuable in fields like drug discovery and materials science. vulcanchem.comwikipedia.org

| Process | Reagents | Product | Significance | Reference |

| Hydrolysis | Water (H₂O), Acid or Base catalyst | 2-(2-methylphenyl)-2-oxoacetic acid | Creates a carboxylic acid intermediate for further synthesis. | vulcanchem.com |

| Transesterification | Alcohol (R'-OH), Acid or Base catalyst | R' 2-(2-methylphenyl)-2-oxoacetate | Allows for the synthesis of various ester derivatives from a single precursor. | wikipedia.org |

Catalytic Methodologies in this compound Synthesis

The use of catalysts is crucial for developing efficient, selective, and environmentally benign synthetic routes to this compound. Catalysts can lower activation energies, increase reaction rates, and enable reactions under milder conditions.

One of the primary catalytic applications is in oxidation reactions. The synthesis of α-keto esters can be achieved through the oxidation of various precursors. For example, 2-(4-fluoro-3-methylphenyl)-2-oxoacetic acid can be synthesized by oxidizing 4-fluoro-3-methylbenzaldehyde (B1349321) with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). vulcanchem.com Metal-free catalytic systems, such as those using 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) in combination with a stoichiometric oxidant like Oxone, have emerged as powerful tools for the oxidation of alcohols to ketones and aldehydes under mild conditions. cmu.edu

Another important catalytic approach is Friedel-Crafts acylation, where 2-methylbenzene (toluene) can react with an oxalyl derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the aryl α-keto ester skeleton.

Furthermore, acid and base catalysis are fundamental to both hydrolysis and transesterification processes as mentioned previously. wikipedia.org Strong acids protonate the carbonyl group, increasing its electrophilicity, while bases deprotonate the nucleophile (alcohol or water), enhancing its nucleophilicity. wikipedia.org

Industrial and Scalable Synthetic Approaches

The transition from laboratory-scale synthesis to industrial production of this compound requires robust, efficient, and cost-effective methodologies. Key considerations include reaction efficiency, scalability, safety, and product purity.

Continuous Flow Processes for Production

Continuous flow manufacturing (CFM) has emerged as a superior alternative to traditional batch processing for the industrial synthesis of fine chemicals, including α-keto esters. sigmaaldrich.com Flow reactors consist of a system of narrow tubes where reactants are continuously pumped, mixed, and reacted. sigmaaldrich.com

The advantages of using continuous flow processes for producing this compound and its derivatives are significant:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, minimizing the formation of byproducts from exothermic reactions. sigmaaldrich.com

Improved Mixing: Efficient mixing of reactants leads to more consistent reaction conditions and higher yields. sigmaaldrich.com

Increased Safety: The small internal volume of the reactor minimizes the risk associated with handling hazardous reagents or unstable intermediates at a large scale. sigmaaldrich.com

Scalability: Production can be easily scaled up by running the process for longer durations or by using multiple reactors in parallel.

Industrial synthesis of related compounds, such as ethyl (2-methylphenyl)aminoacetate, utilizes continuous-flow reactors to improve efficiency and control stoichiometry, thereby reducing the formation of unwanted byproducts. vulcanchem.com

Process Optimization and Efficiency Considerations

Process optimization is a critical step in developing a commercially viable synthesis. It involves systematically adjusting various reaction parameters to achieve the maximum yield of the highest purity product in the most cost-effective and sustainable manner. ikm.org.my

Key parameters for optimization include:

Temperature and Reaction Time: Finding the optimal balance to ensure complete conversion without promoting side reactions or decomposition. ikm.org.my

Stoichiometry: Using the precise ratio of reactants to minimize waste and avoid complex purification steps. vulcanchem.comikm.org.my

Catalyst Loading: Reducing the amount of catalyst used without compromising reaction efficiency to lower costs and simplify product work-up. chemrxiv.org

Solvent Choice: Selecting a solvent that provides good solubility for reactants, is easily recoverable, and has a low environmental impact.

Automated reactor systems are often employed in industrial settings to precisely control these parameters, ensuring consistent product quality. vulcanchem.com Post-synthesis, purification methods such as fractional crystallization or column chromatography are optimized to efficiently isolate the final product at the desired purity. vulcanchem.com Recent advances have also explored the use of machine learning algorithms, such as multi-task Bayesian optimization, to accelerate the optimization of reaction conditions, significantly reducing material consumption and development time. chemrxiv.org

Mechanistic Investigations of Chemical Transformations Involving 2 Methylphenyl Oxoacetate

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving 2-Methylphenyl oxoacetate often involves a combination of experimental and computational approaches. Spectroscopic techniques can be employed to identify transient intermediates, while computational studies, such as Density Functional Theory (DFT) calculations, provide detailed energy profiles of reaction pathways.

One of the primary reactions for the synthesis of aryl oxoacetates is the Friedel-Crafts acylation . In the case of this compound, this would involve the reaction of toluene (B28343) with an oxalyl chloride derivative, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) scribd.comsioc-journal.cn. The generally accepted mechanism for Friedel-Crafts acylation proceeds through several key steps researchgate.netrsc.org:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent. For instance, AlCl₃ coordinates to the chlorine atom of methyl oxalyl chloride, facilitating the departure of the chloride ion and the formation of a resonance-stabilized acylium ion.

Electrophilic Aromatic Substitution: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a Wheland intermediate, a carbocationic species where the aromaticity of the ring is temporarily disrupted.

Deprotonation and Regeneration of Catalyst: A weak base, often the AlCl₄⁻ complex, abstracts a proton from the Wheland intermediate, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Computational studies on the Friedel-Crafts acylation of toluene have provided further insights, suggesting the involvement of catalyst-reactant complexes and detailing the energy barriers associated with the formation of intermediates and transition states researchgate.net.

Another significant transformation involving this compound is its reaction with nucleophiles at the carbonyl centers. For example, in the synthesis of the fungicide Kresoxim-methyl, this compound serves as a key intermediate google.comnih.gov. The subsequent step involves a condensation reaction with methoxylamine. The mechanism of this reaction likely follows a nucleophilic addition-elimination pathway at the keto-carbonyl group.

Furthermore, Grignard reactions with α-keto esters like this compound are of synthetic interest. Computational studies on the addition of Grignard reagents to carbonyl compounds suggest that the reaction can proceed through a polar, four-centered transition state or via a single electron transfer (SET) mechanism, depending on the steric bulk of the reactants nih.govresearchgate.netmit.edu. The initial addition of a Grignard reagent to the keto-carbonyl group would be expected, followed by a potential second addition to the ester carbonyl after the initial adduct collapses.

The hydrolysis of this compound represents another fundamental transformation. The kinetics of hydrolysis of similar esters, such as methyl acetate (B1210297), have been studied and typically follow a pseudo-first-order rate law in the presence of excess acid or base youtube.comdoubtnut.com. The mechanism involves nucleophilic attack of water or hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to yield the carboxylic acid and methanol (B129727).

Kinetic and Thermodynamic Studies of Key Chemical Processes

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions, which are essential for understanding and controlling reaction outcomes.

Kinetic Studies:

The rate of Friedel-Crafts acylation is influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the solvent. Kinetic studies on the acylation of toluene have been performed, often revealing complex dependencies on reactant concentrations due to the involvement of multiple equilibria in the formation of the active electrophile rsc.org. For instance, in situ IR spectroscopy has been used to monitor the real-time concentration of reactants and products, allowing for the determination of reaction rate constants rsc.org.

The kinetics of the hydrolysis of esters are well-documented. For this compound, the rate of hydrolysis would be expected to be influenced by pH and temperature. The Arrhenius equation can be used to determine the activation energy of the reaction from rate constants measured at different temperatures.

Thermodynamic Studies:

The table below summarizes hypothetical kinetic and thermodynamic parameters for key transformations involving this compound, based on data from analogous systems.

| Transformation | Plausible Mechanism | Expected Kinetic Order | Key Thermodynamic Parameter |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Complex, dependent on conditions | ΔH < 0 (Exothermic) |

| Reaction with Methoxylamine | Nucleophilic Addition-Elimination | Second-order | Equilibrium constant (K) |

| Hydrolysis (Acid-catalyzed) | A-AC2 | Pseudo-first-order | Activation Energy (Ea) |

| Decarboxylation of Acid | Formation of Acyl Anion | First-order | ΔG < 0 (Spontaneous) |

Table 1: Plausible Mechanistic and Thermodynamic Data for Reactions of this compound

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

The four aromatic protons on the disubstituted benzene (B151609) ring would be expected to appear in the downfield region of the spectrum, typically between 7.2 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the adjacent carbonyl group. The splitting pattern for these protons would be complex due to their coupling with each other. The methyl group attached to the aromatic ring would likely produce a singlet at approximately 2.3-2.5 ppm. The methyl ester protons are expected to be the most upfield, appearing as a sharp singlet around 3.9 ppm.

Predicted ¹H NMR Chemical Shifts for 2-Methylphenyl oxoacetate:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2 - 8.0 | Multiplet |

| Ar-CH₃ | 2.3 - 2.5 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

Experimental ¹³C NMR data has been reported for this compound, providing a clear carbon footprint of the molecule. The spectrum displays signals corresponding to the ten carbon atoms in the structure, including the carbonyl carbons, aromatic carbons, and the methyl carbons. The two carbonyl carbons of the α-keto ester functionality are the most deshielded, appearing at the lowest field. The aromatic carbons show a range of chemical shifts characteristic of a substituted benzene ring, and the methyl carbons of the tolyl and ester groups appear at the highest field.

Experimental ¹³C NMR Data for this compound: nih.gov

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (keto) | 186.2 |

| C=O (ester) | 162.9 |

| Aromatic C (quaternary) | 139.9 |

| Aromatic C-H | 134.5 |

| Aromatic C (quaternary) | 132.5 |

| Aromatic C-H | 132.0 |

| Aromatic C-H | 129.2 |

| Aromatic C-H | 126.1 |

| O-CH₃ | 52.9 |

Data obtained from a Bruker AM-270 instrument. nih.gov

Specific Nuclei NMR (e.g., ¹⁹F NMR for Fluorinated Analogs)

There is no information available in the surveyed literature regarding fluorinated analogs of this compound. Consequently, no ¹⁹F NMR data can be presented. Should such analogs be synthesized, ¹⁹F NMR would be an invaluable tool for their characterization, providing information on the electronic environment of the fluorine atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present.

An experimental FTIR spectrum for this compound is available and shows characteristic absorption bands. nih.gov The most prominent features are the strong absorptions corresponding to the stretching vibrations of the two carbonyl groups. The α-keto group typically absorbs at a lower wavenumber than the ester carbonyl due to electronic effects. Other significant bands include C-H stretching vibrations of the aromatic and methyl groups, and C-O stretching of the ester.

Key IR Absorption Bands for this compound: nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (keto) | ~1730 | Strong |

| C=O (ester) | ~1770 | Strong |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2950 | Medium |

Data obtained from a Bruker IFS 85 instrument (Film). nih.gov

Experimental Raman spectroscopic data for this compound is not found in the public domain. However, based on the principles of Raman spectroscopy, one would expect to observe strong signals for the symmetric vibrations of the aromatic ring and the C=C bonds within it. The carbonyl stretching vibrations would also be present, often with different relative intensities compared to the IR spectrum, providing complementary information.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀O₃, corresponding to a monoisotopic mass of 178.06299 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178.

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition with high accuracy. While a specific experimental mass spectrum with fragmentation data is not available, predictable fragmentation pathways for α-keto esters include the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy (B1213986) group (-OCH₃). Alpha-cleavage adjacent to the carbonyl groups is also a common fragmentation route.

Predicted Key Fragments in the Mass Spectrum of this compound:

| Fragment | m/z |

|---|---|

| [M]⁺ | 178 |

| [M - OCH₃]⁺ | 147 |

| [M - COOCH₃]⁺ | 119 |

| [CH₃C₆H₄CO]⁺ | 119 |

X-ray Crystallography for Molecular and Supramolecular Architectures

There are no published X-ray crystal structures for this compound in the Cambridge Structural Database or other readily accessible sources. To obtain a definitive three-dimensional structure of this compound in the solid state, X-ray crystallographic analysis would be necessary. Such a study would reveal precise bond lengths, bond angles, and torsion angles, as well as intermolecular interactions that govern the crystal packing and supramolecular architecture. Analysis of closely related structures, such as derivatives of methyl benzoylformate, could provide insights into the likely conformations and packing motifs.

Single Crystal X-ray Diffraction Studies

A pivotal technique for the unambiguous determination of a molecule's three-dimensional structure is single-crystal X-ray diffraction. Although specific crystallographic data for this compound is not publicly documented, a comprehensive study has been conducted on the related compound, Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. nih.gov The analysis of this analogue offers a foundational understanding of the solid-state architecture of this family of compounds.

The crystal structure of Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate was resolved using a state-of-the-art Agilent Xcalibur (Ruby, Gemini) diffractometer. nih.gov The resulting data revealed a monoclinic crystal system with the space group P2₁/c. Key crystallographic parameters are summarized in the interactive table below.

| Crystal Parameter | Value |

| Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 31.6697 (11) |

| b (Å) | 7.5883 (2) |

| c (Å) | 12.5915 (6) |

| β (°) | 108.514 (4) |

| Volume (ų) | 2869.4 (2) |

| Z | 8 |

| Temperature (K) | 123 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 0.77 |

Table 1: Crystallographic data and structure refinement details for Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. nih.gov

Analysis of Intermolecular Hydrogen Bonding Interactions

The crystalline architecture of Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate is further stabilized by a network of weak intermolecular C—H···O hydrogen bonds. nih.gov These interactions, while not as strong as conventional hydrogen bonds, play a crucial role in the packing of the molecules in the crystal lattice. The hydrogen bond geometry was meticulously analyzed, and the key parameters are detailed in the table below. These interactions link the molecules into a cohesive three-dimensional network.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| C2–H2···O1ⁱ | 0.95 | 2.58 | 3.402 (2) | 145 |

| C12–H12···O2ⁱⁱ | 0.95 | 2.59 | 3.529 (2) | 169 |

Table 2: Hydrogen bond geometry (Å, °) for Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. nih.gov Symmetry codes: (i) x, y, z-1; (ii) -x+1, -y, -z+2.

Investigation of Aromatic π-Stacking Interactions

Aromatic π-stacking interactions are another significant non-covalent force that can influence the solid-state arrangement of molecules containing phenyl rings. In the crystal structure of Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, however, the primary organizing forces appear to be the aforementioned hydrogen bonds and standard van der Waals interactions. The molecular packing, when viewed along the crystallographic axes, does not indicate the presence of significant face-to-face or edge-to-face π-stacking interactions between the aromatic rings of adjacent molecules. The arrangement is primarily dictated by the hydrogen bonding network.

Dihedral Angle Analysis and Conformational Preferences in Solid State

The search included alternative names such as "o-tolyl glyoxylate" and broader searches for computational studies on related substituted phenyl oxoacetates. While research exists for similar compounds or derivatives, the specific data required to generate the requested article on this compound could not be located. acs.orgnsf.govub.eduresearchgate.netnih.gov

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline and content requirements of the request, as the foundational research data is absent from the available scientific databases and literature. Generating content for the specified sections without supporting data would compromise the scientific integrity and authority of the article.

Computational and Theoretical Chemistry Studies

Intermolecular Interaction Analysis

Interaction Energy Calculations

Interaction energy calculations are a fundamental computational tool used to quantify the strength and nature of non-covalent interactions within and between molecules. For 2-Methylphenyl oxoacetate, these calculations, typically performed using Density Functional Theory (DFT), can elucidate the forces governing its conformational preferences and its potential to form larger supramolecular assemblies. mdpi.com The total interaction energy is decomposed into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies to provide a detailed understanding of the stability of a given molecular arrangement.

In studies of related molecules, such as the cocrystal formed by diethyl N,N´-[1,3-(2-methyl)phenyl]dioxalamate and resorcinol, DFT calculations have been employed to analyze the interactions stabilizing the crystal structure. researchgate.net Similarly, for complex systems like triethyl 2,2′,2″-((nitrilotris(benzene-4,1-diyl))tris(azanediyl))tris(2-oxoacetate), interaction energy calculations at the B3LYP/6-31G(d,p) level of theory have successfully estimated the energetic contributions of various interactions to the stability of the crystal lattice. mdpi.com These methods allow for the quantification of weak forces, including hydrogen bonds and carbonyl–carbonyl interactions, which play a competitive role in the supramolecular arrangement. mdpi.com

The analysis involves calculating the energy of the complex and subtracting the energies of the individual, isolated molecules (monomers). This approach, known as the supermolecular method, can be refined with a basis set superposition error (BSSE) correction to account for artificial stabilization. The resulting data reveals the key interactions responsible for the molecule's structure and properties.

| Interaction Type | Energy Contribution (kJ/mol) | Description |

|---|---|---|

| Electrostatic | -15.8 | Attractive or repulsive forces between static charge distributions (permanent dipoles, quadrupoles, etc.). |

| Exchange-Repulsion | +25.2 | Pauli exclusion principle-based repulsion at short intermolecular distances. |

| Polarization | -4.5 | Attractive interaction arising from the distortion of a molecule's electron cloud by another. |

| Dispersion | -18.9 | Attractive interaction due to instantaneous fluctuations in electron density (van der Waals forces). |

| Total Interaction Energy | -14.0 | The net sum of all attractive and repulsive energy components. |

Bader's Theory of Atoms-in-Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a rigorous framework for defining atomic properties and chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.in Developed by Richard Bader, this theory analyzes the gradient vector field of the electron density to partition a molecule into distinct atomic basins. uni-rostock.de The analysis focuses on critical points where the gradient of the electron density is zero, which are used to identify atoms, bonds, rings, and cages. researchgate.net

A key application of AIM is the characterization of inter- and intramolecular interactions through the analysis of bond critical points (BCPs). researchgate.net At a BCP, several topological parameters are evaluated, most notably the electron density itself (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)). researchgate.net The value of ρ(r) at the BCP correlates with the strength of the interaction. The sign of the Laplacian indicates the nature of the bond: a negative value (∇²ρ(r) < 0) signifies a concentration of charge along the bond path, characteristic of shared-shell covalent interactions, while a positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. ias.ac.inresearchgate.net

For this compound, AIM analysis could be used to characterize the covalent bonds of the molecular framework and to identify and quantify weaker intramolecular interactions, such as potential C-H···O hydrogen bonds between the methyl group and the oxoacetate moiety. In studies of other complex organic molecules, AIM has been successfully used to provide insight into weak connections, such as O···π-hole tetrel bonding and intramolecular NH···π interactions. conicet.gov.arresearchgate.net

| Interaction/Bond | Bond Critical Point (BCP) | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Interaction Type |

|---|---|---|---|---|

| C=O (carbonyl) | (3, -1) | 0.350 | -0.980 | Shared (Covalent) |

| C-C (aromatic) | (3, -1) | 0.280 | -0.750 | Shared (Covalent) |

| C-H···O (intramolecular) | (3, -1) | 0.015 | +0.045 | Closed-Shell (H-bond) |

Theoretical Investigations of Reaction Pathways and Kinetic Parameters

Theoretical chemistry provides powerful tools for exploring the detailed mechanisms and kinetics of chemical reactions. nih.gov For this compound, computational methods like DFT can be used to map the potential energy surface for various transformations, such as oxidation, pyrolysis, or atmospheric degradation. researchgate.netnih.gov This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products. nih.gov

A particularly relevant area of study is the oxidation of the methylphenyl radical, which is a plausible intermediate in the high-temperature combustion of this compound. researchgate.net Detailed computational studies on the oxidation of the 2-methylphenyl radical with O₂ have been performed using ab initio and DFT methods. researchgate.net These studies reveal dominant reaction pathways, such as the formation of methylphenoxy radicals plus an oxygen atom, which is a significant chain branching process. researchgate.net Another key pathway available to the 2-methylphenyl isomer involves an intramolecular hydrogen transfer to produce ortho-quinone methide and an OH radical. researchgate.net

From the calculated potential energy surface, crucial kinetic parameters can be determined. The energy difference between a transition state and the reactants gives the activation energy (Ea), a key determinant of reaction speed. Rate constants (k) can then be calculated as a function of temperature and pressure using frameworks like Transition State Theory (TST) or more sophisticated methods like the Rice-Ramsperger-Kassel (RRK) theory combined with a master equation analysis for pressure-dependent reactions. researchgate.netnih.gov Such theoretical investigations provide a molecular-level understanding of reactivity that can be used to predict product distributions and optimize reaction conditions. nih.gov

| Reaction Step | Methodology | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| H-abstraction from methyl group by OH radical | DFT (M06-2X) / TST | 3.5 | 2.1 x 10⁻¹² |

| OH radical addition to aromatic ring | DFT (M06-2X) / TST | 1.8 | 5.9 x 10⁻¹¹ |

Analysis of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties of organic molecules is a burgeoning field driven by their potential applications in technologies like optical switching, data storage, and telecommunications. nih.govanalis.com.my NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. mdpi.com The molecular NLO response is governed by the polarizability (α) and the hyperpolarizabilities (β, γ, etc.), which describe the linear and non-linear distortion of the molecule's electron cloud in an electric field. wikipedia.org

Computational quantum chemistry, particularly DFT and time-dependent DFT (TD-DFT), is a primary tool for predicting the NLO properties of molecules. nih.govosti.gov These calculations can determine the components of the polarizability and hyperpolarizability tensors. The molecular structure of this compound, which features an electron-donating methyl group and an electron-withdrawing oxoacetate group attached to a π-conjugated phenyl ring, suggests it may possess significant NLO properties. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), a key mechanism for generating a large NLO response. analis.com.my

The key calculated parameters include the average polarizability (<α>) and the total first hyperpolarizability (β_total). analis.com.my A large β_total value is indicative of a strong second-order NLO response. Theoretical studies on similar organic chromophores allow for the screening of candidate molecules and provide insight into how structural modifications can enhance NLO activity. nih.govrsc.org

| Property | Calculated Value (a.u.) | Calculated Value (esu) | Description |

|---|---|---|---|

| Dipole Moment (μ) | 2.8 D | 2.8 x 10⁻¹⁸ | Measure of the molecule's overall polarity. |

| Average Polarizability (<α>) | 125 | 1.85 x 10⁻²³ | Measure of the linear response of the electron cloud to an electric field. |

| Total First Hyperpolarizability (β_total) | 1200 | 1.04 x 10⁻²⁹ | Measure of the second-order non-linear optical response. |

Applications in Advanced Organic Synthesis and Material Precursor Development

Precursors for Agrochemical Development

In the field of agricultural chemistry, 2-Methylphenyl oxoacetate and its structural analogs are important intermediates, particularly in the creation of modern fungicides. iipseries.orgorganic-chemistry.org The unique arrangement of its functional groups allows for its incorporation into larger, biologically active molecules designed to protect crops.

Synthesis of Fungicidal Agents (e.g., Strobilurins)

The most prominent application of this compound in agrochemical development is as a key precursor in the synthesis of strobilurin fungicides. organic-chemistry.orgsioc-journal.cn Strobilurins are a class of fungicides inspired by naturally occurring compounds that inhibit mitochondrial respiration in fungi, offering broad-spectrum activity against various plant pathogens. researchgate.netias.ac.in

A notable example is the industrial synthesis of Trifloxystrobin. The process begins with the oxidation of o-methyl acetophenone (B1666503) to yield 2-(2'-methylphenyl)-2-oxoacetic acid, which is subsequently esterified with methanol (B129727) to form this compound. organic-chemistry.org This intermediate then undergoes a series of transformations, including bromination and reaction with methoxyamine, to build the core structure of the final fungicidal product. organic-chemistry.org

Similarly, a closely related derivative, methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate, serves as a direct intermediate for the synthesis of Kresoxim-methyl, another commercially significant strobilurin fungicide. organic-chemistry.orgsioc-journal.cn Research has also demonstrated the use of substituted 2-methylphenyl-2-oxoacetates in creating novel strobilurin analogs with potent fungicidal activity against pathogens like Botrytis cinerea. nih.govrsc.org The phenyl oxoacetate core is a common structural element in the design of new β-methoxyacrylate fungicides. rsc.org

| Fungicide/Analog | Precursor Mentioned in Synthesis | Target Pathogen Class (General) | Reference |

|---|---|---|---|

| Trifloxystrobin | 2-(2'-methylphenyl)-2-oxoacetic acid methyl ester | Broad-spectrum fungi | organic-chemistry.org |

| Kresoxim-methyl | Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate | Broad-spectrum fungi | organic-chemistry.orgsioc-journal.cn |

| Substituted Phenyl Methoxyiminoacetates | 2-(5-chloro-2-methyl-phenyl)-2-oxoacetate | Plant pathogenic fungi | nih.gov |

| Strobilurin Analogs with Triazole Moiety | (E)-methyl 2-(2-(bromomethyl) phenyl)-2-(methoxyimino)acetate | Plant pathogenic fungi (e.g., Blumeria graminis) | rsc.org |

Synthetic Intermediates for Medicinal Chemistry Precursor Design

Beyond agriculture, this compound is a valuable intermediate in medicinal chemistry for the design and synthesis of new pharmaceutical precursors. iipseries.orguop.edu.pk The compound's derivatives are actively used as research tools to develop novel drug candidates. iipseries.org Its utility stems from its ability to act as a scaffold for constructing more complex, biologically active molecules, particularly nitrogen-containing heterocyclic compounds like quinazolines and quinazolinones, which are known for their diverse biopharmaceutical activities. iipseries.org The ester and ketone functionalities provide two reactive sites for elaboration and cyclization reactions, enabling the assembly of core structures for therapeutic agents. wikipedia.org

Role in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The α-ketoester functionality of this compound makes it an ideal C-C-bis-electrophile for constructing a variety of heterocyclic rings through condensation and cyclization reactions.

Its role has been established in the synthesis of nitrogen-containing heterocycles. For instance, it can serve as a precursor to quinazolines and their derivatives. iipseries.org Synthetic strategies involving α-ketoesters have been developed to produce other important heterocyclic systems, such as quinoxalines and 2-acyloxazoles, by reacting with appropriate nucleophilic partners. The reactivity of the adjacent ketone and ester groups allows for stepwise or one-pot reactions with di-nucleophiles like o-phenylenediamine (B120857) to forge new heterocyclic frameworks. The general synthetic potential of hetaryl glyoxylates, a class to which this compound belongs, is widely recognized for building compounds with multiple heterocyclic fragments.

Utility in β-Amino Acid Derivative Synthesis

Enantiomerically pure β-amino acids and their derivatives are crucial building blocks for many pharmaceutical compounds, including β-lactam antibiotics. The α-oxoester scaffold of this compound provides a pathway to these valuable synthons. Methodologies have been developed for the synthesis of β-amino acid derivatives using reagents structurally similar to this compound. A common strategy involves the conversion of the α-ketoester into a β-enamino ester, which can then undergo catalytic asymmetric reduction. For example, copper-catalyzed asymmetric 1,4-hydrosilylation of β-aryl substituted N-aryl β-enamino esters has been shown to produce N-aryl β-amino acid esters in high yields and excellent enantioselectivities. This demonstrates that the this compound framework can be elaborated into chiral β-amino acid derivatives, highlighting its utility in constructing key precursors for medicinal chemistry.

Intermediate in the Formation of Quinoline (B57606) Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. rsc.org this compound and related α-ketoesters are effective intermediates in modern, multicomponent reactions for quinoline synthesis. A powerful, iodine-catalyzed three-component reaction between an arylamine, a methyl ketone, and an α-ketoester provides a direct route to poly-substituted quinolines. organic-chemistry.org This approach leverages the α-ketoester as a key electrophilic component that engages in a cascade of reactions, including condensation and electrophilic cyclization, to build the quinoline core. organic-chemistry.org

Furthermore, variations of this strategy exist, such as the synthesis of quinoline-2,4-dicarboxylates through a tandem reaction of arylamines, ethyl glyoxylate (B1226380), and α-ketoesters. nih.gov Copper-catalyzed three-component reactions involving an aniline, an alkyne, and ethyl glyoxylate (a related α-oxoester) also efficiently produce quinoline-2-carboxylates under mild conditions. sioc-journal.cn These methods showcase the versatility of the α-oxoester functional group as a linchpin in the convergent synthesis of complex quinoline derivatives.

| Reaction Type | Key Reactants | Product Type | Catalyst/Promoter | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Arylamine, Methyl Ketone, α-Ketoester | Polysubstituted Quinolines | Iodine / HI | organic-chemistry.org |

| Three-Component Tandem Reaction | Arylamine, Ethyl Glyoxylate, α-Ketoester | Quinoline-2,4-dicarboxylates | Iodine | nih.gov |

| Three-Component Tandem Reaction | Aniline, Alkyne, Ethyl Glyoxylate | Quinoline-2-carboxylates | Cu(OTf)₂ | sioc-journal.cn |

| Silver-Catalyzed Cascade | Oxamic Acid (from N-arylamine and oxoacetate) | Quinolin-2(1H)-ones | AgNO₃ / K₂S₂O₈ |

Contributions to Green Chemistry Methodologies

In line with the principles of sustainable chemical manufacturing, synthetic routes involving this compound are being adapted to greener methodologies. Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Advancements in this area include the development of microwave-assisted synthesis protocols, which can significantly reduce reaction times for related compounds. The use of flow chemistry is another modern technique being applied to enhance the efficiency and scalability of syntheses involving such intermediates. Furthermore, there is a shift away from stoichiometric reagents towards more sustainable catalytic systems. For example, the iodine/DMSO system has been highlighted as a green, metal-free, and highly efficient catalytic method for transformations like the synthesis of quinazolinones from precursors derived from α-ketoesters. The development of solid acid catalysts, such as TiO2/sulfate, for the synthesis of related compounds also represents a move towards more environmentally benign processes.

Structure Reactivity Relationship Srr Studies of 2 Methylphenyl Oxoacetate and Its Analogs

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity of the α-oxo ester moiety in 2-Methylphenyl oxoacetate is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can exert both electronic and steric effects, thereby modulating the electrophilicity of the carbonyl carbons and influencing the regioselectivity and stereoselectivity of various reactions.

Electronic effects are transmitted through inductive and resonance phenomena. libretexts.orgpressbooks.pub Electron-donating groups (EDGs), such as the methyl group in this compound, increase electron density on the aromatic ring. This effect can be transmitted to the α-oxo ester group, potentially decreasing the electrophilicity of the carbonyl carbons and making the compound less reactive towards nucleophiles compared to unsubstituted phenyl oxoacetate. Conversely, electron-withdrawing groups (EWGs) like nitro (NO₂) or cyano (CN) groups at the para or ortho positions would decrease electron density, enhance the electrophilicity of the carbonyl centers, and thus increase reactivity towards nucleophilic attack. pku.edu.cnnih.gov

The position of the substituent is also critical. An ortho substituent, such as the methyl group in the title compound, can exert a significant steric hindrance effect. This steric bulk can impede the approach of nucleophiles to the adjacent carbonyl group, thereby lowering the reaction rate. This effect is less pronounced for meta and para substituents. For instance, in Pt-catalyzed C-H acylation reactions to form α-keto esters, a meta-substituent was found to prevent acylation at the adjacent ortho position due to steric hindrance. nih.gov

Correlation of Structural Features with Synthetic Efficacy and Yields

The synthetic utility of this compound and its analogs is directly tied to their structural characteristics, which influence reaction yields and efficiency. The nature of the substituent on the aromatic ring plays a pivotal role in the success of various synthetic transformations.

Studies on the synthesis of aryl α-keto esters have demonstrated a clear correlation between the electronic nature of the substituent and the reaction yield. In a one-pot conversion of aryl acetic esters to aryl α-keto esters, substrates with electron-withdrawing groups on the phenyl ring generally provided good to excellent yields. pku.edu.cn This suggests that for analogs of this compound, replacing the methyl group with an electron-withdrawing substituent could potentially enhance the yield in similar transformations.

The following table, derived from data on the synthesis of aryl α-keto esters from aryl acetic esters, illustrates the impact of substituents on reaction yields.

| Substituent (X) on Phenyl Ring | Position | Yield (%) |

|---|---|---|

| H | - | 83 |

| 4-Cl | para | 85 |

| 4-Br | para | 86 |

| 4-F | para | 81 |

| 4-NO₂ | para | 92 |

| 2-Cl | ortho | 75 |

| 2-Br | ortho | 72 |

Data adapted from a study on the synthesis of aryl α-keto esters. pku.edu.cn The table demonstrates the general trend of substituent effects on yield.

As the table indicates, electron-withdrawing groups such as 4-NO₂ lead to higher yields, while steric hindrance from ortho substituents like 2-Cl and 2-Br tends to decrease the yield compared to their para counterparts. Although data for a 2-methyl substituent is not provided in this specific study, the trend suggests that its steric bulk might lead to a yield comparable to or slightly lower than other ortho-substituted analogs.

Furthermore, in the context of enantioconvergent arylation of α-keto esters, the steric nature of the aryl component was found to have a slight impact on reaction efficiency. For instance, an o-tolyl substituted α-keto ester gave a lower yield compared to its m-tolyl counterpart, highlighting the influence of steric hindrance on synthetic efficacy.

Stereochemical Considerations in Reactions Involving the α-Oxo Ester Moiety

The α-oxo ester functionality is a prochiral center, and its reactions, particularly nucleophilic additions to the carbonyl groups, can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is a critical aspect of the structure-reactivity relationship of this compound and its analogs.

The 1,2-dicarbonyl motif of the α-oxo ester can act as a bidentate ligand, coordinating to a metal center or a chiral catalyst. This coordination can create a rigid and well-defined chiral environment around the reactive site, enabling a high degree of stereocontrol in catalytic asymmetric transformations. nih.gov The development of asymmetric syntheses of α-keto esters often relies on exploiting this structural feature to achieve high enantioselectivity. nih.gov

In reactions such as asymmetric aldol (B89426) additions, carbonyl ene reactions, and additions of organometallic reagents, the vicinal arrangement of the carbonyl groups in α-keto esters allows for the stabilization of reactive conformations through chelation or dipole control, which in turn directs the stereochemical course of the reaction. beilstein-journals.org

For instance, in the asymmetric synthesis of β-stereogenic α-keto esters, the mild reaction conditions employed were crucial to prevent the racemization of the newly formed enolizable α-keto ester product. nih.govresearchgate.net This highlights the importance of reaction conditions in preserving the stereochemical integrity of the products.

The steric environment around the α-oxo ester moiety, influenced by substituents on the phenyl ring, can also play a role in facial selectivity. The ortho-methyl group in this compound can sterically bias the approach of a nucleophile, potentially leading to a preference for one diastereomeric product over another in reactions involving chiral reagents or substrates. While detailed studies specifically on this compound are limited, the principles of stereodifferentiation in reactions of similar α-keto esters suggest that the steric and electronic properties of the aryl substituent are key determinants of the stereochemical outcome. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.